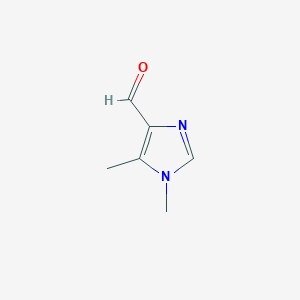

1,5-Dimethyl-1H-imidazole-4-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,5-Dimethyl-1H-imidazole-4-carbaldehyde (DMICA) is an important chemical intermediate used in the synthesis of many important compounds. It is a colorless crystalline solid with a molecular weight of 143.16 g/mol. It is also known as 2-methyl-1H-imidazole-4-carbaldehyde, 1,5-dimethyl-2H-imidazole-4-carbaldehyde, and this compound. DMICA is a versatile building block for the synthesis of a wide range of compounds, including drugs, dyes, and catalysts. This article will discuss the synthesis methods of DMICA, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Synthesis and Characterization in Organic Chemistry

1,5-Dimethyl-1H-imidazole-4-carbaldehyde has been used in the synthesis of pH-sensitive spin probes, contributing to advancements in chemical sensing technologies. These spin probes have been created by converting 4,4-Dimethyl-4H-imidazole-5-carbaldehyde oxime 3-oxides to stable nitroxides, demonstrating the compound's versatility in chemical synthesis (Kirilyuk et al., 2003).

The compound has been involved in the copper-catalyzed oxidative coupling of amidines and α,β-unsaturated aldehydes. This synthesis of 1,2,4-trisubstituted-1H-imidazole-5-carbaldehydes highlights its role in creating functionally diverse and atom-efficient molecules, beneficial for organic synthesis and pharmaceutical development (Li et al., 2015).

Role in Molecular Architecture

- This compound has been employed as a synthon for incorporating the imidazolium group into molecular frameworks. Its utility is demonstrated in various reactions including Knoevenagel, Wittig, and Schiff base formation, underlining its significance in the construction of complex organic molecules and potential pharmaceuticals (Berezin & Achilefu, 2007).

Contribution to Heterocyclic Chemistry

- It serves as a precursor in the synthesis of imidazo[4,5-b]pyridine derivatives. This process involves condensation with various carbonyl compounds, showcasing its role in the formation of heterocyclic compounds, which are essential in many pharmaceuticals and agrochemicals (Perandones & Soto, 1997).

Synthesis of Bioactive Compounds

The compound is used in the synthesis of various biologically active molecules, as demonstrated in a study synthesizing N-protected imidazole-4-carbaldehyde. Such compounds are pivotal in the development of new drugs and therapeutic agents (Winter & Rétey, 1994).

Its derivatives have been synthesized for potential use in medical chemistry, including the creation of imidazolium salts and conversion into benzoxazole, benzothiazole, and benzoimidazole. These compounds could exhibit significant biological activities, indicating its potential in drug discovery (Orhan et al., 2019).

Mechanism of Action

Target of Action

This compound is provided to early discovery researchers as part of a collection of unique chemicals , and its specific targets are still under investigation.

Mode of Action

It’s known that imidazole derivatives can undergo reductive amination with amines in the presence of sodium borohydride to form secondary amines .

Biochemical Analysis

Biochemical Properties

1,5-Dimethyl-1H-imidazole-4-carbaldehyde plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It is known to undergo reductive amination with amines in the presence of sodium borohydride to form secondary amines . This reaction suggests that this compound can act as an intermediate in the synthesis of various biologically active compounds. Additionally, it may interact with enzymes involved in the metabolism of imidazole derivatives, although specific enzymes and proteins have not been extensively documented.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time due to its stability and degradation. The compound is generally stable when stored at 0-8°C . Its long-term effects on cellular function in in vitro or in vivo studies have not been extensively studied. It is important to consider the potential degradation products and their effects on cellular processes when conducting long-term experiments with this compound.

Properties

IUPAC Name |

1,5-dimethylimidazole-4-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-5-6(3-9)7-4-8(5)2/h3-4H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLDAGVUDVRGWKP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN1C)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-((1H-benzo[d]imidazol-2-yl)methyl)benzo[d]isoxazole](/img/structure/B1358053.png)